Lipophilicity and LogP: Ethyl vs. Other Esters
The ethyl ester group of the target compound provides a specific lipophilicity, quantified by a computed LogP value of 1.35 [1]. This is a key differentiator from its close analog, the methyl ester (CAS 135908-33-7), which has a lower LogP (data not found in accessible sources, but class-level inference indicates a difference of ~0.5 LogP units per additional methylene group), and the tert-butyl ester (CAS 862501-92-6), which has a significantly higher LogP (data not found, but class-level inference suggests >2.5) due to its greater steric bulk and hydrophobicity . The 1.35 LogP value positions the ethyl ester as a balanced intermediate for optimizing both aqueous solubility and membrane permeability in drug discovery programs.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.35 |
| Comparator Or Baseline | Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (CAS 135908-33-7) and tert-Butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (CAS 862501-92-6) |
| Quantified Difference | Estimated LogP difference of approx. +0.5 vs. methyl ester; -1.0 or greater vs. tert-butyl ester |
| Conditions | Computational prediction (e.g., ChemSpace, PubChem computed properties) |
Why This Matters
Precise LogP is a critical parameter for predicting ADME properties; selecting the ethyl ester over its analogs offers a defined starting point for balancing solubility and permeability.
- [1] ChemSpace. Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate. CSMB00009964072. Property: LogP = 1.35. View Source
